molecular formula C8H9NO5 B3057815 2,3-Dimethoxy-6-nitrophenol CAS No. 85325-83-3

2,3-Dimethoxy-6-nitrophenol

Cat. No. B3057815
Key on ui cas rn: 85325-83-3
M. Wt: 199.16 g/mol
InChI Key: IAEIRTLIYHCYRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05891358

Procedure details

2,3-Dimethoxyphenol (79) (5.00 g, 0.032 mol) was dissolved in glacial acetic acid (50 ml) and the resultant, stirred solution was cooled to 5° C. A cooled (5° C.) mixture of concentrated nitric acid (10 ml) and water (10 ml) was added in one portion to the phenol solution which immediately turned dark red-brown. The mixture was stirred for a further minute and poured into water (200 ml), this solution was neutralised with saturated sodium bicarbonate solution until all effervescense had ceased. The resultant yellow solution was extracted with several portions of diethyl ether until the ether remained almost colourless. The combined extracts were washed with water until the water remained almost colourless, dried (MgSO4) and the ether evaporated off in vacuo to leave a brown oil. This was purified by column chromatography (10% petrol/dichloromethane) to give a bright yellow solid.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[CH:5][C:4]=1[OH:11].[N+:12]([O-])([OH:14])=[O:13].C1(O)C=CC=CC=1.C(=O)(O)[O-].[Na+]>C(O)(=O)C.O>[CH3:1][O:2][C:3]1[C:8]([O:9][CH3:10])=[CH:7][CH:6]=[C:5]([N+:12]([O-:14])=[O:13])[C:4]=1[OH:11] |f:3.4|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C(C=CC=C1OC)O
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
10 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Five
Name
Quantity
200 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the resultant, stirred solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A cooled
STIRRING
Type
STIRRING
Details
The mixture was stirred for a further minute
EXTRACTION
Type
EXTRACTION
Details
The resultant yellow solution was extracted with several portions of diethyl ether until the ether
WASH
Type
WASH
Details
The combined extracts were washed with water until the water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
the ether evaporated off in vacuo
CUSTOM
Type
CUSTOM
Details
to leave a brown oil
CUSTOM
Type
CUSTOM
Details
This was purified by column chromatography (10% petrol/dichloromethane)
CUSTOM
Type
CUSTOM
Details
to give a bright yellow solid

Outcomes

Product
Name
Type
Smiles
COC1=C(C(=CC=C1OC)[N+](=O)[O-])O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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